molecular formula C23H23NO3 B11040354 3-benzoyl-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one

3-benzoyl-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one

Cat. No.: B11040354
M. Wt: 361.4 g/mol
InChI Key: XOJAPIHESGLECA-UHFFFAOYSA-N
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Description

3-benzoyl-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one is a complex organic compound that belongs to the class of pyranoquinolinones. These compounds are known for their unique structural features and potential applications in various fields, including chemistry, biology, and materials science. The compound’s structure includes a quinoline core fused with a pyran ring, which is further substituted with benzoyl and tetramethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzoyl-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one typically involves the condensation of 7-hydroxy-1,2,2,4-tetramethylhydroquinoline-6-carbaldehyde with aroylacetic acid esters. The reaction is carried out in the presence of catalytic amounts of piperidine and involves the formation of a Knoevenagel adduct, followed by dehydration and intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-benzoyl-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The benzoyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

3-benzoyl-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzoyl-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzoyl-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one is unique due to its specific combination of a quinoline core, a pyran ring, and benzoyl and tetramethyl substituents. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C23H23NO3

Molecular Weight

361.4 g/mol

IUPAC Name

3-benzoyl-6,8,8,9-tetramethyl-6,7-dihydropyrano[3,2-g]quinolin-2-one

InChI

InChI=1S/C23H23NO3/c1-14-13-23(2,3)24(4)19-12-20-16(10-17(14)19)11-18(22(26)27-20)21(25)15-8-6-5-7-9-15/h5-12,14H,13H2,1-4H3

InChI Key

XOJAPIHESGLECA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C1C=C3C=C(C(=O)OC3=C2)C(=O)C4=CC=CC=C4)C)(C)C

Origin of Product

United States

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